3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin

Catalog No.
S3330067
CAS No.
332104-40-2
M.F
C22H15ClO2
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3 inverted exclamation mark -Chlorophenyl)-7-me...

CAS Number

332104-40-2

Product Name

3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin

IUPAC Name

3-(3-chlorophenyl)-7-methyl-4-phenylchromen-2-one

Molecular Formula

C22H15ClO2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C22H15ClO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

XVIOHJLWAJUCMT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which are known for their diverse biological activities. This specific compound features a chlorophenyl group at the 3-position and a methyl group at the 7-position of the coumarin structure, along with a phenyl group at the 4-position. Coumarins are characterized by their benzopyrone structure, consisting of a benzene ring fused to a pyrone ring, which contributes to their chemical reactivity and biological properties.

  • Alkylation Reactions: The hydroxy group at the 7-position can be alkylated using various alkylating agents such as dimethyl sulfate or methyl iodide in an alkaline medium (e.g., sodium hydroxide) to introduce the methyl group .
  • Condensation Reactions: The formation of coumarin derivatives often requires condensation reactions between phenolic compounds and appropriate carbonyl precursors, facilitated by acid catalysts .
  • Substitution Reactions: The introduction of the chlorophenyl group may involve electrophilic aromatic substitution, where chlorobenzene reacts under suitable conditions to yield the desired product .

Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin, exhibit significant biological activities:

  • Anticancer Properties: Many coumarins have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (ACHN) cancers .
  • Antimicrobial Activity: Some studies suggest that modifications in the coumarin structure can enhance antimicrobial properties against bacteria and fungi .
  • Enzyme Inhibition: Coumarins may act as inhibitors of certain enzymes, contributing to their pharmacological effects in treating diseases like cancer and infections .

The synthesis of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin can be approached through several methods:

  • Perkin Reaction: A classical method involving the reaction of salicylaldehyde with an acetic anhydride derivative in the presence of a base.
  • Knoevenagel Condensation: This method allows for the formation of coumarins by reacting aldehydes with active methylene compounds.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave techniques to expedite reactions and improve yields in coumarin synthesis .

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it may serve as a lead compound for drug development.
  • Agriculture: The fungicidal activity of certain coumarins suggests possible use in agricultural applications for crop protection .
  • Dyes and Optical Brighteners: Coumarins are often used as fluorescent dyes due to their photostability and brightening properties in textiles .

Interaction studies involving 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer pathways can reveal insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies have been employed to predict binding interactions with enzymes or receptors relevant to its biological activity .

Several compounds share structural similarities with 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-MethylcoumarinMethyl group at 4-positionAntimicrobial, Antifungal
7-HydroxycoumarinHydroxy group at 7-positionAnticancer, Antioxidant
3-(4-Chlorophenyl)-7-hydroxycoumarinChlorophenyl at 3-positionCytotoxic against cancer cells
6-MethylcoumarinMethyl group at 6-positionAntimicrobial activity

Uniqueness

The unique combination of a chlorophenyl group at the 3-position and a methyl group at the 7-position distinguishes 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin from other coumarins, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

5.7

Dates

Last modified: 08-19-2023

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